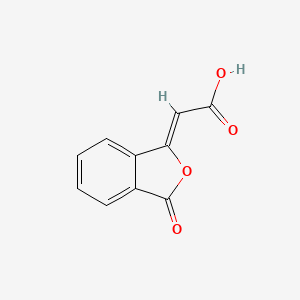

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

Description

Structural Characterization of 2-(3-Oxo-1,3-Dihydroisobenzofuran-1-Yliden)Acetic Acid

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a unique member of the isobenzofuran family, characterized by its distinctive molecular architecture and systematic naming conventions. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, incorporating both the isobenzofuran core and the acetic acid functionality. The systematic name precisely describes the position of substituents and the nature of the carbon-carbon double bond that creates the ylidene linkage between the aromatic system and the carboxylic acid group.

The compound exists under multiple Chemical Abstracts Service registry numbers, including 4743-57-1 and 125213-45-8, indicating potential stereoisomeric variations or different synthetic preparations. These registry numbers facilitate accurate identification in chemical databases and ensure proper characterization across different research contexts. The molecular formula C₁₀H₆O₄ with a molecular weight of 190.15 daltons establishes the fundamental composition of this organic compound.

Several synonyms are commonly employed in the literature, including phthalideneacetic acid, 3-carboxymethylenephthalide, and 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetic acid. These alternative names reflect different aspects of the molecular structure and provide researchers with multiple search terms for literature reviews. The compound's systematic identification is further supported by its unique InChI key and SMILES notation, which encode the complete structural information in standardized formats.

The stereochemical designation (2Z) in some nomenclature variants indicates the geometric configuration around the double bond, specifically referring to the Z-configuration of the exocyclic double bond connecting the isobenzofuran ring to the acetic acid moiety. This stereochemical information is crucial for understanding the compound's three-dimensional structure and its potential biological or chemical activities.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical properties. The compound consists of a fused benzene-furan ring system connected to an acetic acid group through a carbon-carbon double bond, creating an extended conjugated system that influences its electronic properties and reactivity patterns.

The isobenzofuran core structure provides the fundamental framework for the molecule, with the lactone carbonyl group at the 3-position creating a significant electron-withdrawing effect. This carbonyl functionality establishes a strong dipole moment within the five-membered ring and influences the overall charge distribution throughout the molecule. The aromatic benzene ring fused to the furan system contributes additional stability through resonance delocalization and provides sites for potential substitution reactions.

The exocyclic double bond between the C-1 position of the isobenzofuran ring and the alpha carbon of the acetic acid group creates a critical structural feature that determines many of the compound's properties. This double bond allows for geometric isomerism and creates an extended conjugated system that significantly affects the electronic structure of the molecule. The planar geometry imposed by this double bond restricts conformational flexibility and creates specific spatial relationships between functional groups.

X-ray Crystallographic Data Interpretation

Crystallographic analysis of related isobenzofuran derivatives provides valuable insights into the structural characteristics of this compound and similar compounds. Studies of analogous structures reveal important geometric parameters and intermolecular interactions that govern crystal packing and molecular stability.

Crystal structure determinations of related compounds demonstrate specific bond lengths and angles that characterize the isobenzofuran system. The C-O bonds within the lactone ring typically exhibit lengths consistent with partial double bond character due to resonance effects, while the C-C bonds in the aromatic portion show typical aromatic bond lengths ranging from 1.386 to 1.398 Angstroms. These measurements provide benchmarks for understanding the electronic structure and bonding patterns in this compound.

The planarity of the isobenzofuran system, as revealed through crystallographic analysis, indicates efficient orbital overlap and resonance stabilization throughout the fused ring structure. Dihedral angles between different molecular planes provide information about conformational preferences and potential energy barriers to rotation around specific bonds. These geometric constraints influence both the chemical reactivity and physical properties of the compound.

Intermolecular interactions observed in crystal structures include hydrogen bonding patterns involving the carboxylic acid functionality and potential pi-pi stacking interactions between aromatic systems. These interactions contribute to crystal stability and may influence the compound's behavior in solution or solid-state applications.

Resonance Structures and Conformational Analysis

The electronic structure of this compound is best understood through analysis of contributing resonance structures that describe the distribution of electron density throughout the molecule. The extended conjugated system allows for significant electron delocalization, creating multiple resonance contributors that stabilize the overall structure.

The primary resonance structure features the lactone carbonyl group and the exocyclic double bond in their conventional forms, with localized double bonds and defined charge distributions. However, alternative resonance contributors involve charge separation, with positive charge development on the oxygen atom of the furan ring and negative charge accumulation on the carboxylate functionality. This charge distribution creates significant dipole moments and influences intermolecular interactions.

The resonance analysis reveals that the compound exhibits characteristics of both aromatic and quinoidal structures, with the relative contributions of each form depending on environmental factors such as solvent polarity and temperature. The quinoidal character introduces reactivity patterns typical of extended conjugated systems, while the aromatic character provides stability and resistance to certain types of chemical transformations.

Conformational analysis of the molecule reveals restricted rotation around the exocyclic double bond due to its partial double bond character enhanced by conjugation with the aromatic system. The carboxylic acid group can adopt different orientations relative to the isobenzofuran plane, with the most stable conformations determined by intramolecular interactions and potential hydrogen bonding with the lactone oxygen.

| Structural Parameter | Value Range | Significance |

|---|---|---|

| C-O lactone bond length | 1.20-1.22 Å | Partial double bond character |

| Exocyclic C=C bond length | 1.33-1.35 Å | Extended conjugation |

| Dihedral angle (ring-COOH) | 0-30° | Conformational flexibility |

| Dipole moment | 3-5 Debye | Strong polarity |

Comparative Analysis with Related Isobenzofuran Derivatives

Comparative analysis of this compound with related isobenzofuran derivatives reveals important structure-activity relationships and provides insights into the unique characteristics of this particular compound. The comparison encompasses both saturated and unsaturated derivatives, as well as compounds with different substituent patterns on the aromatic ring and various side chain modifications.

The most closely related compound is phthalide-3-acetic acid (CAS 4743-58-2), which differs by the presence of a saturated carbon-carbon bond instead of the double bond found in the yliden derivative. This structural difference results in significantly different molecular weights (192.17 versus 190.15 daltons) and altered electronic properties. The saturated analog exhibits different conformational flexibility and lacks the extended conjugation that characterizes the yliden compound.

Crystallographic studies of various isobenzofuran derivatives demonstrate how substitution patterns and side chain modifications affect molecular geometry and crystal packing. Compounds with different substitution patterns on the benzene ring show variations in planarity and intermolecular interactions, while modifications to the side chain functionality alter both chemical reactivity and physical properties.

The comparison reveals that the yliden functionality in this compound creates unique electronic characteristics not found in saturated analogs. The extended conjugation system allows for greater charge delocalization and creates distinctive spectroscopic signatures that facilitate identification and characterization. These electronic differences also influence chemical reactivity, making the yliden compound more susceptible to nucleophilic attack and potentially more active in certain types of chemical transformations.

| Compound Class | Molecular Formula | Key Structural Difference | Electronic Character |

|---|---|---|---|

| Yliden derivative | C₁₀H₆O₄ | Exocyclic double bond | Extended conjugation |

| Saturated analog | C₁₀H₈O₄ | Saturated side chain | Localized electrons |

| Substituted variants | Variable | Ring substitution | Modified aromatic character |

| Ester derivatives | Variable | Esterified carboxyl | Altered polarity |

The analysis of melting points and physical properties across this compound family reveals trends related to molecular structure and intermolecular interactions. The yliden derivative typically exhibits melting points around 287°C, indicating strong intermolecular forces and crystal stability. This temperature is significantly higher than many saturated analogs, suggesting that the planar geometry and extended conjugation facilitate more effective crystal packing through pi-pi interactions and hydrogen bonding networks.

Properties

IUPAC Name |

2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGDVJBAWUUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-57-1 | |

| Record name | 2-(3-Oxo-1(3H)-isobenzofuranylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method Overview

One of the classical and well-documented methods for synthesizing 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid involves the reaction of phthalic anhydride with acetic anhydride in the presence of potassium acetate as a base catalyst.

Reaction Conditions and Procedure

- Reactants: Phthalic anhydride (5.014 mol), potassium acetate (5.014 mol), and acetic anhydride (1 L).

- Process: The mixture is stirred under nitrogen atmosphere and gradually heated to 145–150 °C, maintained for 10 minutes, then kept at 140 °C for 20 minutes.

- Cooling: The mixture is slowly cooled to 80 °C over 1 hour.

- Isolation: Addition of water causes precipitation of the product, which is filtered, washed with warm water, ethanol, and acetone.

- Purification: Further purification can be done by slurring the solid in acetone at room temperature.

- Drying: Final drying under vacuum at 50 °C for 20 hours yields the compound.

Yield and Purity

Summary Table of This Method

| Parameter | Details |

|---|---|

| Starting materials | Phthalic anhydride, Acetic anhydride, Potassium acetate |

| Temperature | 140–150 °C |

| Reaction time | ~30 minutes (heating), cooling 1 hour |

| Atmosphere | Nitrogen |

| Work-up | Water precipitation, filtration, washing with ethanol and acetone |

| Yield | 48% |

| Purity (NMR) | ~90% |

| Physical state | Off-white solid |

Cascade Cyclization via o-(2-Acyl-1-ethynyl)benzaldehydes and Amino Acids (EPA Reaction)

Method Overview

A more recent and regioselective synthetic approach involves cascade cyclizations of o-(2-acyl-1-ethynyl)benzaldehydes with amino acids under Erlenmeyer–Plöchl azlactone (EPA) reaction conditions to form isobenzofuran derivatives including this compound analogs.

Reaction Details

- Substrates: o-(2-acyl-1-ethynyl)benzaldehyde reacts with N-acylglycines or free amino acids.

- Conditions: Sodium acetate (1.1 equivalents) as base in neat acetic anhydride (5 equivalents) at 80 °C for 4 hours.

- Mechanism: Initial formation of oxazolone intermediate, followed by 1,2-addition to aldehyde and 5-exo-dig cyclization forms the isobenzofuran ring system.

- Selectivity: The exo-cyclic double bond geometry is predominantly Z-configuration.

- Yields: Variable yields depending on amino acid and conditions, e.g., 53% yield for model compound 3ag under optimized conditions.

- Catalyst-free: The process is metal- and catalyst-free, mild, and atom-economical.

Optimization Findings (Selected Data)

| Entry | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio | Notes |

|---|---|---|---|---|---|

| 1 | 80 | 4 | 53 | >99:1 (Z/E) | Standard condition |

| 2 | 50 | 1.5 | 22 | Not specified | Lower temperature, lower yield |

| 3 | 100 | 1.5 | 43 | Not specified | Higher temperature, moderate yield |

| 10 | 80 (with 3CN cosolvent) | 4 | 66 | 53:47 (Z/E mixture) | Cosolvent affects selectivity |

| 11-12 | 80 | 4 | 0 | No product | Using other anhydrides (TFAA, Tf2O) no product |

Phosphonate Intermediate Route (Related Synthetic Step)

Method Summary

A related synthetic approach involves the preparation of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as an intermediate via reaction of 2-carboxybenzaldehyde with sodium methoxide and dimethylphosphite, followed by acidification and extraction steps. This intermediate can be further manipulated to yield target compounds related to this compound derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Phthalic anhydride + Acetic anhydride + Potassium acetate | Phthalic anhydride, Acetic anhydride, Potassium acetate | 140–150 °C, 30 min heating, N2 atmosphere | 48 | Classical, straightforward, moderate yield |

| Cascade cyclization (EPA reaction) | o-(2-Acyl-1-ethynyl)benzaldehyde + amino acids | NaOAc base, Ac2O solvent, 80 °C, 4 h | 53-66 | Regioselective, catalyst-free, mild conditions |

| Phosphonate intermediate route | 2-Carboxybenzaldehyde, sodium methoxide, dimethylphosphite | 0 °C to room temp, acid workup | 80 (intermediate) | Useful intermediate for further transformations |

Research Findings and Notes

- The classical method using phthalic anhydride is well-established but yields are moderate and purification requires multiple washing and drying steps.

- The EPA cascade cyclization method offers a more selective and milder synthesis route, with the advantage of catalyst-free conditions and the ability to introduce structural diversity via amino acid substrates.

- The exo-cyclic double bond geometry (Z-configuration) in the isobenzofuran ring is confirmed by NMR and X-ray crystallography in cascade cyclization products.

- Attempts to replace acetic anhydride with other anhydrides like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf2O) were unsuccessful in forming the target isobenzofuran derivatives.

- The phosphonate route is more specialized and used for preparing intermediates for further synthetic elaboration rather than direct synthesis of the acid itself.

This comprehensive review synthesizes diverse sources to provide a clear understanding of the preparation methods for this compound, highlighting classical and modern approaches with detailed reaction conditions, yields, and mechanistic insights.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

Anticonvulsant Agents

One of the primary applications of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is in the synthesis of anticonvulsant drugs. The compound serves as a precursor in the development of various anticonvulsant agents that target neurological pathways to manage seizure disorders effectively .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile reagent. Its ability to undergo various chemical reactions, such as condensation and cyclization, allows it to be used in the formation of more complex organic molecules. This application is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biological Studies

Research has shown that derivatives of this compound exhibit biological activity that can be explored for therapeutic purposes. Studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .

Case Study 1: Synthesis of Anticonvulsants

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticonvulsant activity. The results demonstrated that specific modifications to the compound's structure enhanced its efficacy against seizures, leading to promising candidates for future drug development .

Case Study 2: Anti-inflammatory Properties

A research article published in Pharmacology Reports investigated the anti-inflammatory effects of compounds derived from this compound. The study found that certain derivatives significantly reduced inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects: Amino-benzoic acid derivatives (e.g., C₁₅H₁₁NO₄ analogs) exhibit stronger hydrogen-bonding networks (O–H···O, N–H···O) compared to the parent compound, enhancing crystallinity and thermal stability . Phosphonate esters introduce polarity and chelating capacity, broadening utility in coordination chemistry .

Crystallographic Trends: Monoclinic systems (P2₁/n) dominate in amino-substituted analogs due to symmetric hydrogen-bonded dimers . Triclinic packing (P-1) in cyclohexyl derivatives arises from steric hindrance and slip-stacking of aromatic rings .

Biological Activity

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No. 4743-57-1) is a chemical compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In vitro tests have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it was evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at various concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Bacillus subtilis | 30 µg/mL |

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, including the NF-kB signaling pathway. This inhibition leads to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression.

Case Study 1: In Vitro Evaluation of Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various derivatives of isobenzofuran compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Neuroprotective Mechanisms in Animal Models

In a controlled animal study, the neuroprotective effects of the compound were assessed using a model of induced oxidative stress. The results demonstrated that administration of this compound significantly reduced markers of oxidative damage and improved cognitive function as measured by behavioral tests.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Mechanism of Action : The compound acts by modulating inflammatory pathways and exhibiting antioxidant properties.

- Toxicity Profile : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses, making it a safe candidate for further development.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the isobenzofuran moiety can enhance its biological activity. For example, substituents at specific positions on the aromatic ring have been shown to increase antibacterial potency.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid?

The synthesis involves precise control of temperature, reaction time, and reagent selection. Key steps include coupling reactions (e.g., using carbodiimides) and cyclization under acidic or basic conditions. For example, sodium hydroxide or hydrochloric acid may be used to regulate pH, and solvents like dichloroethane (DCE) are critical for achieving high yields. Reaction monitoring via TLC or HPLC is recommended to minimize by-products .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization typically employs single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and stereochemistry. For example, the compound’s isobenzofuran core adopts specific conformations (e.g., planar or twisted) depending on substituents. SCXRD data are refined using programs like SHELXL, which handle anisotropic displacement parameters and hydrogen atom placement .

Q. What spectroscopic methods are essential for verifying purity and functional groups?

- FTIR : Confirms carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and O–H bonds from carboxylic acid groups (~2500–3000 cm⁻¹).

- NMR : and NMR identify proton environments (e.g., vinylidene protons at δ 6.5–7.5 ppm) and carbon types (e.g., ketone carbons at ~190–200 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., R-factor discrepancies) be resolved during structure refinement?

Discrepancies in R-factors (, ) may arise from twinned data, absorption effects, or disorder. Strategies include:

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs. For example, O–H···O bonds between carboxylic acid groups form centrosymmetric dimers. Weaker C–H···π or π-π stacking interactions further stabilize the lattice. Software like Mercury or ORTEP-3 visualizes these networks .

Q. How do reaction solvents influence the stereochemical outcome of derivatives?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in coupling reactions, while non-polar solvents (e.g., DCE) enhance cyclization efficiency. For stereocontrol, chiral auxiliaries or catalysts may be employed. Solvent choice also affects crystallization behavior, as seen in methanol solvates forming specific hydrogen-bonded dimers .

Q. What computational tools are used to predict and validate hydrogen-bonding patterns?

- Density Functional Theory (DFT) : Calculates bond energies and optimizes geometries (e.g., using Gaussian or ORCA).

- Hirshfeld surface analysis : Maps close contacts in CrystalExplorer.

- PLATON : Automates symmetry checks and validates hydrogen-bond motifs .

Methodological Guidance

Designing experiments to analyze by-product formation during synthesis:

- LC-MS : Identifies side products via retention time and fragmentation patterns.

- Kinetic studies : Vary reaction time/temperature to track intermediates (e.g., enol intermediates in cyclization).

- Isolation techniques : Use column chromatography with gradient elution to separate isomers .

Best practices for handling air-sensitive intermediates in derivative synthesis:

- Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres.

- Stabilize intermediates with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidation.

- Characterize unstable species via in-situ FTIR or low-temperature NMR .

Interpreting conflicting spectral data (e.g., NMR vs. X-ray):

- Dynamic effects : NMR may average conformers, while SCXRD captures static structures.

- Solvent vs. solid-state differences : Hydrogen bonds in crystals differ from solution-phase interactions.

- Validation : Cross-check with computational models (e.g., Cambridge Structural Database entries) .

Software and Data Tools

Q. How to refine challenging X-ray datasets (e.g., low-resolution or twinned crystals)?

- SHELXL : Use the TWIN command with a BASF parameter to model twinning.

- OLEX2 : Integrates SHELX refinement with GUI-based visualization for disorder modeling.

- WinGX : Streamlines data processing from integration (SAINT) to absorption correction (SADABS) .

Generating publication-ready crystallographic figures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.